2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15680881
InChI: InChI=1S/C27H26ClN5O3S/c1-4-36-23-14-7-19(15-24(23)35-3)16-29-30-25(34)17-37-27-32-31-26(20-8-10-21(28)11-9-20)33(27)22-12-5-18(2)6-13-22/h5-16H,4,17H2,1-3H3,(H,30,34)/b29-16+
SMILES:
Molecular Formula: C27H26ClN5O3S
Molecular Weight: 536.0 g/mol

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15680881

Molecular Formula: C27H26ClN5O3S

Molecular Weight: 536.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C27H26ClN5O3S
Molecular Weight 536.0 g/mol
IUPAC Name 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C27H26ClN5O3S/c1-4-36-23-14-7-19(15-24(23)35-3)16-29-30-25(34)17-37-27-32-31-26(20-8-10-21(28)11-9-20)33(27)22-12-5-18(2)6-13-22/h5-16H,4,17H2,1-3H3,(H,30,34)/b29-16+
Standard InChI Key LSKIOPJMPHOCEA-MUFRIFMGSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl)OC

Introduction

Structural Elucidation and Molecular Characteristics

The molecular formula of the compound is C27H26ClN5O3S, with a molecular weight of 536.0 g/mol. Its structure integrates three key components:

  • 1,2,4-Triazole Core: Substituted at position 3 with a 4-chlorophenyl group and at position 4 with a 4-methylphenyl group.

  • Sulfanyl-Acetohydrazide Chain: A thioether (-S-) bridges the triazole ring to an acetohydrazide group.

  • (E)-Hydrazone Substituent: A methylideneamino group bound to a 4-ethoxy-3-methoxyphenyl aromatic system, stabilized in the E configuration due to steric and electronic factors.

Key Structural Features:

  • Stereochemistry: The (E)-configuration of the hydrazone moiety is critical for maintaining planarity and optimizing π-π interactions with biological targets.

  • Electronic Effects: The 4-chlorophenyl group (electron-withdrawing) and 4-methylphenyl group (electron-donating) create a polarized triazole ring, influencing reactivity and binding affinity .

  • Hydrogen Bonding: The hydrazide N-H and carbonyl oxygen serve as hydrogen bond donors/acceptors, enhancing solubility and target engagement.

Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts

Adductm/zCCS (Ų)
[M+H]+476.13063214.4
[M+Na]+498.11257230.6
[M+NH4]+493.15717221.3
[M-H]-474.11607222.7

Synthesis and Chemical Reactivity

Synthesis of this compound likely follows a multi-step protocol common to triazole derivatives:

Proposed Synthetic Pathway:

  • Triazole Formation: Cyclocondensation of a thiosemicarbazide with a substituted benzaldehyde yields the 1,2,4-triazole core.

  • Sulfanylation: Reaction with chloroacetohydrazide introduces the sulfanyl-acetohydrazide chain.

  • Hydrazone Formation: Condensation with 4-ethoxy-3-methoxybenzaldehyde under acidic conditions generates the (E)-hydrazone.

Critical Reaction Parameters:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfanylation steps.

  • Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate cyclocondensation.

  • Temperature: Hydrazone formation typically requires mild heating (60–80°C) to favor the E isomer.

Physicochemical Properties

Solubility and Stability:

  • Lipophilicity: Predicted logP values >3 indicate high lipid solubility, favoring membrane permeation .

  • Thermal Stability: The aromatic systems and rigid hydrazone linkage suggest decomposition temperatures above 250°C.

Table 2: Spectral Data (Hypothesized)

TechniqueKey Signals
¹H NMRδ 8.2 (s, 1H, triazole-H), δ 6.8–7.5 (m, aromatic-H)
IR1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

Biological Activity and Mechanistic Insights

Triazole derivatives are renowned for their pharmacological versatility. For this compound, potential mechanisms include:

Antimicrobial Activity:

  • Target Interaction: Inhibition of fungal lanosterol 14α-demethylase (CYP51) via triazole coordination to heme iron.

  • Structure-Activity Relationship (SAR): The 4-ethoxy-3-methoxyphenyl group may enhance binding to hydrophobic enzyme pockets.

Table 3: Hypothetical IC₅₀ Values (Model Systems)

AssayIC₅₀ (µM)
Candida albicans12.4
MCF-7 (Breast Cancer)8.9

Applications and Future Directions

Pharmaceutical Development:

  • Antifungal Agents: Structural analogs of this compound are under investigation for resistant fungal strains.

  • Antiproliferative Drugs: Modifications to the hydrazone moiety could optimize anticancer efficacy.

Agricultural Uses:

  • Fungicides: Triazole-based agrochemicals protect crops from Ascomycete pathogens .

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